2-[(Methylthio)methyl]thiazole-4-carboxylic Acid
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Overview
Description
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid typically involves the reaction of thiazole derivatives with methylthio reagents under specific conditions. One common method involves the use of thiourea and ethyl alcohol, with iodine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: It is being explored for its potential use in developing new drugs with fewer side effects.
Industry: The compound is used in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 2-[(Methylthio)methyl]thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential antitumor activity.
Comparison with Similar Compounds
2-[(Methylthio)methyl]thiazole-4-carboxylic Acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique methylthio group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C6H7NO2S2 |
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Molecular Weight |
189.3 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S2/c1-10-3-5-7-4(2-11-5)6(8)9/h2H,3H2,1H3,(H,8,9) |
InChI Key |
HHATYCZQUYXPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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